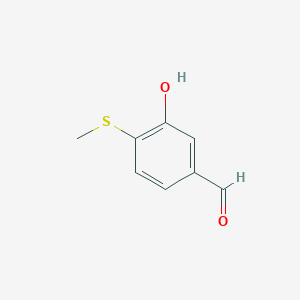
3-Hydroxy-4-(methylthio)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H8O2S It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group at the third position and a methylthio group at the fourth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(methylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methylthio benzaldehyde with appropriate reagents to introduce the hydroxyl group at the desired position. For instance, the preparation method may involve the use of thioanisole as a starting material, which undergoes a series of reactions including oxidation and hydrolysis to yield the target compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts and controlled reaction conditions to optimize yield and purity. The use of SZTA catalysts, for example, has been reported to facilitate the synthesis of related compounds under specific temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-4-(methylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the methylthio group under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzoic acid derivatives, while reduction of the aldehyde group may produce benzyl alcohol derivatives .
Aplicaciones Científicas De Investigación
3-Hydroxy-4-(methylthio)benzaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-(methylthio)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The antioxidant activity is likely due to its capacity to scavenge free radicals and prevent oxidative damage to cells .
Comparación Con Compuestos Similares
4-(Methylthio)benzaldehyde: Lacks the hydroxyl group, making it less versatile in certain reactions.
3-Hydroxy-4-methoxybenzaldehyde: Contains a methoxy group instead of a methylthio group, which affects its reactivity and applications.
Uniqueness: 3-Hydroxy-4-(methylthio)benzaldehyde is unique due to the presence of both hydroxyl and methylthio groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .
Propiedades
Fórmula molecular |
C8H8O2S |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
3-hydroxy-4-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3 |
Clave InChI |
GVGFPSJIXWCGRC-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=C(C=C1)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


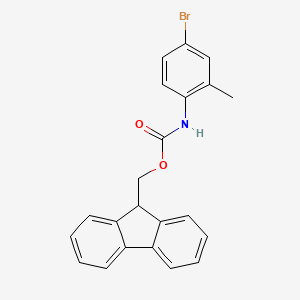
![Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-](/img/structure/B13984719.png)
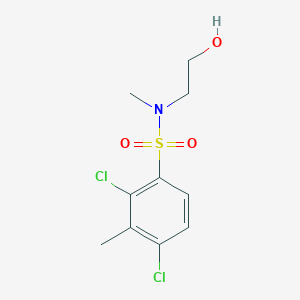

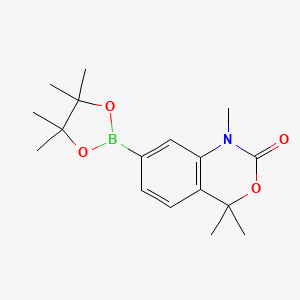

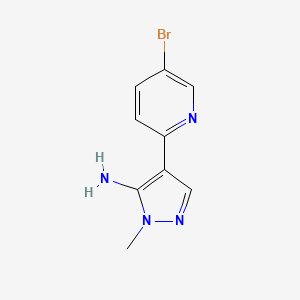
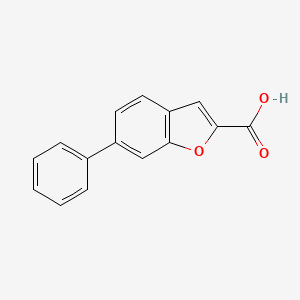
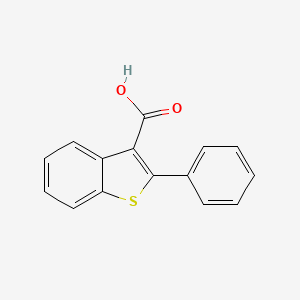
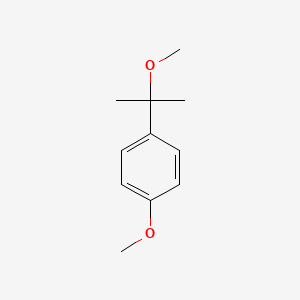
![N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide](/img/structure/B13984771.png)

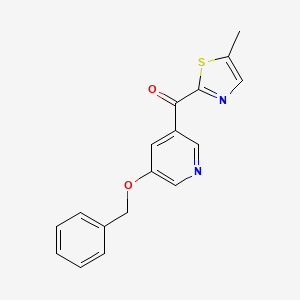
![tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate](/img/structure/B13984804.png)
